molecular formula C19H21ClN2O2S2 B2628684 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034391-44-9

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2628684
M. Wt: 408.96
InChI Key: POXHHWMWYBPXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O2S2 and its molecular weight is 408.96. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Organic Chemistry

Kondo and Murakami (2001) discuss advancements in synthetic organic chemistry, particularly focusing on the development of chemoselective N-acylation reagents, studies on chiral axis due to acyclic imide-Ar bond, and development of chiral ligands possessing a N-Ar prochiral axis. Their work illustrates the utility of similar compounds in designing selective ligands for asymmetric catalysis, highlighting the complex interplay between structure and reactivity in synthetic applications K. Kondo & Y. Murakami, 2001.

Toxicology and Occupational Health

Ruder (2006) reviews the health effects of occupational exposure to chlorinated solvents, including compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide. Although the focus is on chlorinated aliphatic solvents, the methodologies and concerns about exposure limits and health implications provide a context for evaluating the potential risks of handling complex organic compounds A. Ruder, 2006.

Pharmacology and Drug Development

The search for new euphoric non-fentanyl novel synthetic opioids by Sharma et al. (2018) reviews the chemistry and pharmacology of non-fentanyl synthetic opioids, shedding light on the design, synthesis, and evaluation of novel compounds with potential pharmacological applications. While the compound does not directly fall into this category, the principles and approaches outlined provide insight into how novel chemical entities are assessed for their therapeutic potential K. Sharma et al., 2018.

Environmental and Analytical Chemistry

Kropp and Fedorak (1998) discuss the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, highlighting methods for analyzing and understanding the environmental impact of thiophene derivatives. This review underscores the importance of analytical techniques in assessing the fate and toxicity of sulfur-containing organic compounds in various matrices K. Kropp & P. Fedorak, 1998.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S2/c1-22(2)18(16-12-25-19-10-6-4-8-15(16)19)11-21-26(23,24)13-14-7-3-5-9-17(14)20/h3-10,12,18,21H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXHHWMWYBPXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.